molecular formula C8H5BrN2O2 B13710297 5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde

Cat. No.: B13710297
M. Wt: 241.04 g/mol
InChI Key: FPASMEGSTJPDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromine and aldehyde functional groups makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-furylamine with a brominated aldehyde under acidic conditions to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

Scientific Research Applications

5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    4-(3-Furyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-4-(2-furyl)imidazole-2-carbaldehyde: Similar structure but with a different position of the furan ring, potentially leading to different chemical and biological properties.

Uniqueness: The bromine atom provides a site for further functionalization, while the furan ring contributes to the compound’s aromaticity and stability .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-4-(furan-3-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C8H5BrN2O2/c9-8-7(5-1-2-13-4-5)10-6(3-12)11-8/h1-4H,(H,10,11)

InChI Key

FPASMEGSTJPDRM-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=C(NC(=N2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.